Structural Verification: Carboxamide Analogs
The target compound possesses a distinct 4-methoxybenzamide substitution at the 2-position of the 1,3,4-thiadiazole ring, differentiating it from a closely related series of 5-benzyl-1,3,4-thiadiazole-2-carboxamide SIRT2 inhibitors [1]. In the referenced study, compounds bearing substituted benzyl groups at the 5-position (e.g., 4-chlorobenzyl, 4-fluorobenzyl) and heteroaryl-2-carboxamide moieties at the 2-position were evaluated for SIRT2 inhibition and anticancer activity against MCF-7 cells [1]. While the target compound shares the 5-benzyl-1,3,4-thiadiazole core, its 4-methoxybenzamide group represents a distinct chemotype not directly assessed in that SAR series, implying non-interchangeable biological activity profiles [1].
| Evidence Dimension | 2-Position substitution and associated SIRT2/anticancer activity |
|---|---|
| Target Compound Data | 4-Methoxybenzamide group at 2-position; activity data not reported in this SAR series |
| Comparator Or Baseline | 5-Benzyl-1,3,4-thiadiazole-2-carboxamide analogs with substituted benzyl groups and heteroaryl-2-carboxamides |
| Quantified Difference | Not quantifiable; represents a structural differentiation point requiring independent biological evaluation |
| Conditions | Literature SAR analysis on SIRT1-3 enzymes and MCF-7 breast cancer cell line |
Why This Matters
This structural distinction confirms that the target compound is not a member of the evaluated SIRT2 inhibitor series and cannot be assumed to exhibit the same biological activity, necessitating its specific procurement for intended research applications.
- [1] Özadali-Sarı, K., et al. (2022). Hit evaluation results in 5-benzyl-1,3,4-thiadiazole-2-carboxamide based SIRT2-selective inhibitor with improved affinity and selectivity. Bioorganic Chemistry, 122, 105739. View Source
